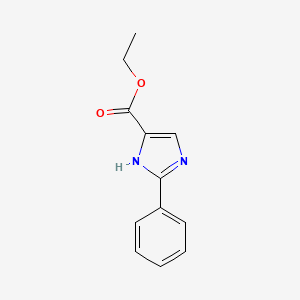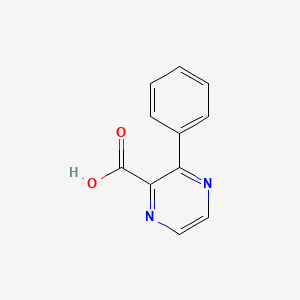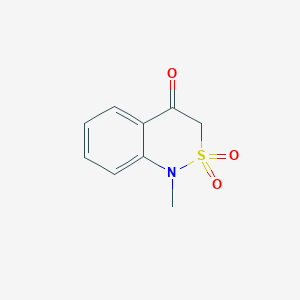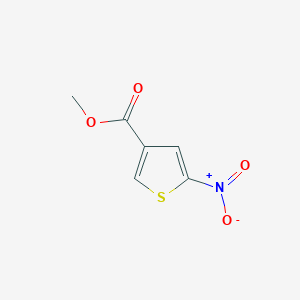
3-(4-(Chlorosulfonyl)phenyl)propanoic acid
描述
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is an organic compound with the molecular formula C9H9ClO4S. It is a derivative of propanoic acid, where the phenyl ring is substituted with a chlorosulfonyl group. This compound is primarily used as a pharmaceutical intermediate and has applications in various chemical syntheses .
作用机制
Target of Action
This compound is used as a pharmaceutical intermediate , which suggests that it may be converted into other compounds that interact with specific biological targets.
Action Environment
It is known to be moisture sensitive and reacts with water . It is also incompatible with oxidizing agents, bases, and active metals .
生化分析
Biochemical Properties
3-(4-(Chlorosulfonyl)phenyl)propanoic acid plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This group can interact with various enzymes, proteins, and other biomolecules, leading to the formation of covalent bonds. The compound is known to react with water and is moisture-sensitive . It is incompatible with oxidizing agents, bases, and active metals . The interactions of this compound with biomolecules can lead to modifications in their structure and function, which can be utilized in various biochemical assays and studies.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The chlorosulfonyl group can form covalent bonds with cellular proteins, leading to changes in their activity and function. These modifications can affect various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The chlorosulfonyl group can react with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also influence gene expression by modifying transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is moisture-sensitive and reacts with water, which can lead to its degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and protein activity. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and biochemical pathways. At high doses, it can cause toxic or adverse effects, including severe skin burns and eye damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying enzyme activity and gene expression
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . These processes are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to specific organelles through targeting signals and post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid typically involves the chlorosulfonation of 3-phenylpropanoic acid. The reaction is carried out by treating 3-phenylpropanoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Starting Material: 3-phenylpropanoic acid.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorosulfonation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity level .
化学反应分析
Types of Reactions
3-(4-(Chlorosulfonyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound reacts with water to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, under anhydrous conditions.
Hydrolysis: Water, under acidic or basic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonate Esters: Formed from substitution reactions with alcohols.
Sulfonic Acid: Formed from hydrolysis reactions.
科学研究应用
3-(4-(Chlorosulfonyl)phenyl)propanoic acid has several scientific research applications, including:
Pharmaceuticals: Used as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: Employed in the preparation of sulfonic acid-functionalized catalysts for organic reactions.
Material Science: Utilized in the modification of polymers to introduce sulfonic acid groups, enhancing their properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
相似化合物的比较
Similar Compounds
3-(4-(Chlorophenyl)sulfanyl)propanoic acid: Similar structure but with a sulfanyl group instead of a sulfonyl group.
3-(4-(Methylsulfonyl)phenyl)propanoic acid: Similar structure but with a methylsulfonyl group instead of a chlorosulfonyl group.
Uniqueness
3-(4-(Chlorosulfonyl)phenyl)propanoic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of sulfonamide and sulfonate derivatives, which are important in pharmaceuticals and other chemical industries .
属性
IUPAC Name |
3-(4-chlorosulfonylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJMPXHPNFJMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374066 | |
| Record name | 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63545-54-0 | |
| Record name | 3-[4-(Chlorosulfonyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-methoxy-2-naphthyl)methyl]aniline](/img/structure/B1363508.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1363510.png)









